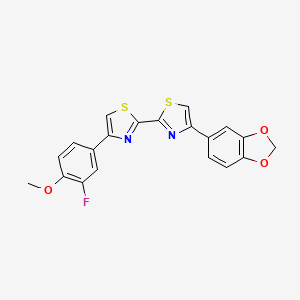

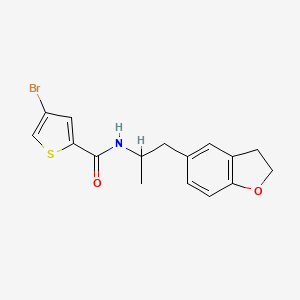

![molecular formula C11H8BrN3S B2646891 3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole CAS No. 852453-58-8](/img/structure/B2646891.png)

3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole” is a complex organic compound that belongs to the 1,2,4-triazole series . It is a halogenated carbene, which means it contains a carbon atom with two non-bonded electrons and is bonded to a halogen . This compound is part of a broader class of compounds known as triazoles, which are nitrogen-containing heterocycles . Triazoles have significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Synthesis Analysis

The synthesis of “3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole” involves the use of halogen-containing heteroaromatic carbenes . These carbenes undergo a tandem induced reaction upon heating in organic solvents, forming 5-amidino-1,2,4-triazoles . The interaction of carbenes with benzylidenemalononitrile, propanesultone, and phenyl isothiocyanate results in zwitterionic compounds .Molecular Structure Analysis

The molecular structure of “3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole” is complex and involves multiple aromatic rings and functional groups . The compound contains a 1,2,4-triazole ring, which is a five-membered ring structure containing three nitrogen atoms . This ring structure is able to accommodate a broad range of substituents, allowing for the construction of diverse novel bioactive molecules .Chemical Reactions Analysis

The chemical reactions involving “3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole” are complex and involve multiple steps . Upon heating in organic solvents, these carbenes undergo a tandem induced reaction, forming 5-amidino-1,2,4-triazoles . The interaction of carbenes with benzylidenemalononitrile, propanesultone, and phenyl isothiocyanate results in zwitterionic compounds .Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound is used in the synthesis of unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds . These compounds are used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Anticancer Agents

1,2,4-triazole derivatives, including the compound , have shown promising results as anticancer agents . Some of these derivatives have exhibited cytotoxic activity against various human cancer cell lines .

Pharmaceutical Applications

1,2,4-triazoles, including the compound , are found in a wide variety of therapeutically important agents available in clinical therapy . These include antifungal, antiviral, antimigraine, anxiolytic, antidepressant, and antitumoral medications .

Organic Synthesis

The compound is used in organic synthesis, particularly in the creation of nitrogen-containing heterocycles . These heterocycles have a significant effect on the process of discovering new structures for pharmaceutical applications .

Agrochemistry

1,2,4-triazoles, including the compound , are used in various fields such as agrochemistry . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .

Materials Science

1,2,4-triazoles, including the compound , have applications in materials science . They are used in the creation of various materials due to their unique structure and properties .

Organic Catalysts

1,2,4-triazoles, including the compound , are used as organic catalysts . Their unique structure and properties make them suitable for this application .

Bioconjugation and Chemical Biology

1,2,4-triazoles, including the compound , have found broad applications in bioconjugation and chemical biology . They are used in the creation of various bioconjugates and in various chemical biology applications .

Future Directions

The future directions for research on “3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole” and similar compounds could involve the development of more efficient synthesis methods, exploration of their biological activities, and the design of new drug candidates . The potential of these compounds in various fields such as pharmaceutical chemistry, agrochemistry, and materials science is vast .

properties

IUPAC Name |

3-(4-bromophenyl)-6-methylidene-5H-[1,3]thiazolo[2,3-c][1,2,4]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN3S/c1-7-6-15-10(13-14-11(15)16-7)8-2-4-9(12)5-3-8/h2-5H,1,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDWBTIYYVQCPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CN2C(=NN=C2S1)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Methoxyacetyl)amino]benzamide](/img/structure/B2646809.png)

![1-[2-cyano-3-(3-methyl-1H-imidazol-3-ium-1-yl)phenyl]-3-methyl-1H-imidazol-3-ium diiodide](/img/structure/B2646812.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(3-chlorophenyl)propanamide](/img/structure/B2646813.png)

![3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2646815.png)

![3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2646817.png)

![2-[(3-methyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B2646819.png)

![1-(4-Phenylpiperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone](/img/structure/B2646820.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-methoxybenzamide](/img/structure/B2646830.png)